ATB-429 vs. Mesalamine: Enhanced Anti-Inflammatory Potency and Efficacy in Murine TNBS Colitis
In a head-to-head comparison using the trinitrobenzene sulphonic acid (TNBS)-induced mouse model of colitis, ATB-429 demonstrated superior anti-inflammatory efficacy over an equimolar dose of mesalamine. ATB-429 reduced granulocyte infiltration into colonic tissue by approximately 70%, whereas mesalamine at the same dose produced a significantly lesser reduction [1]. ATB-429 treatment also resulted in lower disease activity scores, macroscopic/microscopic tissue injury scores, and colonic myeloperoxidase (MPO) activity compared to mesalamine [1].
| Evidence Dimension | Reduction in colonic granulocyte infiltration |
|---|---|
| Target Compound Data | Reduced granulocyte infiltration by approximately 70% |
| Comparator Or Baseline | Mesalamine (equimolar dose, 50 mg/kg) |
| Quantified Difference | Mesalamine showed significantly less reduction (exact % reduction not specified, but described as less effective overall). |
| Conditions | Murine TNBS-induced colitis model; treatment administered for 5 days; endpoints measured at day 7. |
Why This Matters
This data demonstrates that ATB-429 provides more effective suppression of acute colonic inflammation than its parent compound, making it a more potent tool for investigating colitis pathophysiology and novel IBD therapeutics.
- [1] Fiorucci S, Orlandi S, Mencarelli A, Caliendo G, Santagada V, Distrutti E, et al. Enhanced activity of a hydrogen sulphide-releasing derivative of mesalamine (ATB-429) in a mouse model of colitis. Br J Pharmacol. 2007;150(8):996-1002. View Source
